N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide
CAS No.:
Cat. No.: VC15353104
Molecular Formula: C20H25N5O4S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25N5O4S |
|---|---|
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide |
| Standard InChI | InChI=1S/C20H25N5O4S/c1-12(26)21-8-9-22-16(27)5-3-4-10-25-19(28)18-17(24-20(25)30)14-11-13(29-2)6-7-15(14)23-18/h6-7,11,23H,3-5,8-10H2,1-2H3,(H,21,26)(H,22,27)(H,24,30) |
| Standard InChI Key | PEEAUEPWTGAEDJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NCCNC(=O)CCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S |
Introduction
N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide is a complex organic compound that combines elements of pyrimidine and indole, both known for their significant biological activities. This compound is classified as a heterocyclic amide due to the presence of nitrogen-containing rings and an amide functional group. Despite the specific compound not being extensively documented in the provided sources, its structural analog, N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide, shares similar characteristics and potential applications.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions starting from simpler precursors. These steps would require careful optimization of reaction conditions to maximize yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress and confirm the structure of intermediates and final products.
Potential Applications
Given its structural features, N-(2-acetamidoethyl)-5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)pentanamide may have potential applications in drug discovery. Its unique combination of functional groups could confer biological activity, making it a lead compound for developing new pharmaceuticals targeting infections or other diseases influenced by pyrimidine and indole derivatives.
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